Cas no 67330-25-0 (Ufenamate)
Ufenamate structure
Product Name:Ufenamate
Numero CAS:67330-25-0
MF:C18H18F3NO2
MW:337.336235523224
MDL:MFCD00866001
CID:503793
PubChem ID:354334451
Update Time:2025-04-19
Ufenamate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Butyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate
- Ufenamate
- Butyl N-(3-Trifluoromethylphenyl)anthranilate
- Benzoic acid,2-[[3-(trifluoromethyl)phenyl]amino]-, butyl ester
- UFIPRAZOLE
- <i>N<
- 2-(3-trifluoromethylphenylamino)-benzoic acid n-butyl ester
- 2-[[3-(Trifluoromethyl)Phenyl]Amino]-Benzoic Acid Butyl Ester
- Butyl fulfenamate
- HF-264
- N-(3-Trifluormethylphenyl)-anthranilsaeurebutylester
- n-Butyl N-(3-trifluoromethylphenyl)anthranilate
- o-(m-Trifluoromethylanilino)benzoic acid butyl ester
- Butyl Flufenamate
- Butyl 2-[[3-(Trifluoromethyl)phenyl]amino]benzoate
- Flufenamic Acid Butyl Ester
- 2-[[3-(Trifluoromethyl)phenyl]amino]benzoic Acid Butyl Ester
- N-(3-Trifluoromethylphenyl)anthranilic Acid Butyl Ester
- Combec
- Fenazol
- HF 264
- Ufenamatum [Latin]
- Ufenamato [Spanish]
- Ufenamate [INN:JAN]
- 8Z7O7C1SLZ
- Butyl o-((m-(trifluoromethyl)phenyl)amino)benzoate
- AK122110
- N-(alpha,alpha,alpha-Trifluoro-m-tolyl)anthranilic acid butyl ester
- Anthranilic acid, N-(alpha,alpha,alpha-trifluoro-m-tolyl)-, butyl ester
- butyl 2-[3-(trifluoromethyl)ani
- AS-35175
- Q7877498
- HY-100009
- MFCD00866001
- AC-22582
- NS00007942
- CHEMBL2105605
- Butyl 2-[[3-(trifluoromethyl)phenyl]amino]benzoat
- butyl 2-[3-(trifluoromethyl)anilino]benzoate
- UFENAMATE [MART.]
- BENZOIC ACID, 2-((3-(TRIFLUOROMETHYL)PHENYL)AMINO)-, BUTYL ESTER
- A835712
- Ufenamatum
- Butylflufenamat
- CHEBI:32276
- s5261
- Ufenamate (JAN/INN)
- CS-5536
- D01823
- BUTYL N-(.ALPHA.,.ALPHA.,.ALPHA.-TRIFLUORO-M-TOLYL)ANTHRANILATE
- BRN 2768727
- Ufenamato
- Flufenamic acid butyl ester;Butyl flufenamate
- Butyl N-(alpha,alpha,alpha-trifluoro-m-tolyl)anthranilate
- Benzoic acid,2-[[3-(trifluoromethyl)phenyl]amino]-,butyl ester
- Butyl 2-[[3-(Trifluoromethyl)phenyl]-amino]benzoate; Etofenamate Imp. B (EP); Butyl Flufenamate; Etofenamate Impurity B
- Benzoic acid, 2-[[3-(trifluoromethyl)phenyl]amino]-, butyl ester
- FLUFENAMIC ACID BUTYL ESTER [MI]
- EC 614-050-1
- SCHEMBL36095
- B5391
- ETOFENAMATE IMPURITY B [EP IMPURITY]
- BCP20289
- UNII-8Z7O7C1SLZ
- Butyl2-((3-(trifluoromethyl)phenyl)amino)benzoate
- AKOS015843205
- UFENAMATE [JAN]
- UFENAMATE [WHO-DD]
- DTXSID30867269
- 67330-25-0
- UFENAMATE [INN]
- Butyl 2-[[3-(Trifluoromethyl)phenyl]-amino]benzoate (Butyl Flufenamate)
- CCG-267880
- Combec (TN)
- Butyl 2-[[3-(Trifluoromethyl)phenyl]amino]benzoate (Butyl Flufenamate)
- DA-58864
- BRD-K84173274-001-01-6
-
- MDL: MFCD00866001
- Inchi: 1S/C18H18F3NO2/c1-2-3-11-24-17(23)15-9-4-5-10-16(15)22-14-8-6-7-13(12-14)18(19,20)21/h4-10,12,22H,2-3,11H2,1H3
- Chiave InChI: JDLSRXWHEBFHNC-UHFFFAOYSA-N
- Sorrisi: FC(C1=CC=CC(=C1)NC1C=CC=CC=1C(=O)OCCCC)(F)F
- BRN: 2768727
Proprietà calcolate
- Massa esatta: 337.12900
- Massa monoisotopica: 337.12896330g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 24
- Conta legami ruotabili: 7
- Complessità: 400
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 6.8
- Superficie polare topologica: 38.3
Proprietà sperimentali
- Colore/forma: Solid
- Densità: 1.220±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: No data available
- Punto di ebollizione: 170°C/1mmHg(lit.)
- Punto di infiammabilità: 192.2±27.9 °C
- Indice di rifrazione: 1.5530 to 1.5570
- Solubilità: Insuluble (5.4E-4 g/L) (25 ºC),
- PSA: 38.33000
- LogP: 5.47890
- Merck: 4132
- Pressione di vapore: 0.0±0.9 mmHg at 25°C
Ufenamate Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H302
- Dichiarazione di avvertimento: P264-P270-P301+P312+P330-P501
- Istruzioni di sicurezza: H303 può essere dannoso per ingestione +h313 può essere dannoso per contatto con la pelle +h2413 può essere dannoso per inalazione
- RTECS:DH8511000
- Condizioni di conservazione:Pure form -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Ufenamate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-100009-10mM*1mLinDMSO |
Ufenamate |
67330-25-0 | 99.85% | 10mM*1mLinDMSO |
¥500 | 2023-07-26 | |
| MedChemExpress | HY-100009-5mg |
Ufenamate |
67330-25-0 | 99.85% | 5mg |
¥450 | 2024-04-18 | |
| MedChemExpress | HY-100009-10mg |
Ufenamate |
67330-25-0 | 99.85% | 10mg |
¥500 | 2024-04-18 | |
| MedChemExpress | HY-100009-50mg |
Ufenamate |
67330-25-0 | 99.85% | 50mg |
¥650 | 2024-04-18 | |
| MedChemExpress | HY-100009-100mg |
Ufenamate |
67330-25-0 | 99.85% | 100mg |
¥790 | 2024-04-18 | |
| S e l l e c k ZHONG GUO | S5261-25mg |
Ufenamate |
67330-25-0 | 99.93% | 25mg |
¥794.55 | 2023-09-15 | |
| DC Chemicals | DC24097-10 mg |
Ufenamate |
67330-25-0 | >98% | 10mg |
$192.0 | 2022-02-28 | |
| DC Chemicals | DC24097-50 mg |
Ufenamate |
67330-25-0 | >98% | 50mg |
$520.0 | 2022-02-28 | |
| DC Chemicals | DC24097-100 mg |
Ufenamate |
67330-25-0 | >98% | 100mg |
$760.0 | 2022-02-28 | |
| TRC | U700525-10mg |
Ufenamate |
67330-25-0 | 10mg |
$75.00 | 2023-05-17 |
Ufenamate Letteratura correlata
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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